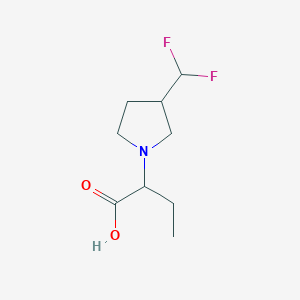

2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

2-[3-(difluoromethyl)pyrrolidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c1-2-7(9(13)14)12-4-3-6(5-12)8(10)11/h6-8H,2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQBQLZKXNIOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCC(C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid, a compound with the CAS number 2097950-18-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, including dosage effects and metabolic pathways.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 195.19 g/mol. The difluoromethyl group enhances lipophilicity, which is significant for its interaction with biological targets.

Enzyme Interactions

The compound's pyrrolidine ring enables it to interact with various enzymes, enhancing binding affinity and specificity. It has been particularly noted for its inhibitory effects on phosphoglycerate dehydrogenase (PHGDH), which is crucial in serine biosynthesis. This inhibition can lead to altered metabolic pathways and potential therapeutic effects against certain diseases .

Cellular Effects

Studies have shown that this compound influences several cellular processes:

- Cell Signaling : It modulates key signaling pathways by affecting the activity of proteins involved in these processes.

- Cognitive Function : At low doses, the compound has been reported to enhance cognitive function and reduce anxiety-like behaviors in animal models.

The molecular mechanism involves the compound's binding to specific biomolecules, facilitating either inhibition or activation of enzymatic activity. The difluoromethyl group is thought to stabilize interactions within enzyme active sites, thereby influencing enzymatic functions .

Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities. Understanding these pathways is crucial for predicting the pharmacokinetics and potential side effects of the compound .

Dosage Effects in Animal Models

Research indicates that the biological activity of this compound varies significantly with dosage:

- Low Doses : Enhance cognitive function and exhibit anxiolytic effects.

- High Doses : May lead to adverse effects, necessitating careful dosage regulation in therapeutic applications .

Transport and Distribution

The compound's transport within cells is influenced by its lipophilicity and interactions with transport proteins. It demonstrates specific subcellular localization patterns, primarily found in the cytoplasm and nucleus, where it interacts with various biomolecules .

Case Study 1: Cognitive Enhancement

In a controlled study using rodent models, administration of this compound at low doses resulted in significant improvements in memory retention tasks compared to control groups. The study reported a reduction in anxiety-like behaviors as measured by elevated plus maze tests .

Case Study 2: Enzyme Inhibition

Research published in ACS Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited high inhibitory potency against PHGDH. The structure-activity relationship indicated that modifications to the difluoromethyl group could enhance inhibitory effects further.

Comparison with Similar Compounds

The following analysis compares 2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid with structurally related fluorinated and heterocyclic analogs, focusing on key structural and functional differences.

Structural Analogues and Their Features

Table 1: Comparative Overview of Key Compounds

Key Comparative Insights

Fluorination Patterns and Electronic Effects

- Target Compound : The difluoromethyl group (-CF₂H) balances lipophilicity and electronic effects. Fluorine’s electron-withdrawing nature lowers the pKa of the carboxylic acid, enhancing solubility at physiological pH .

- 3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid: Shares the -CF₂H group but on a pyrazole ring. The aromatic pyrazole may confer stronger π-π interactions in target binding compared to the flexible pyrrolidine in the target compound .

Heterocyclic Rigidity vs. Flexibility

- In contrast, the pyrazole in 3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is rigid and planar, favoring interactions with flat binding sites (e.g., kinase ATP pockets) .

- 2-(3,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde () introduces steric hindrance via dimethyl groups, which may reduce rotational freedom and limit target accessibility compared to the less substituted target compound .

Functional Group Contributions

- The dimethylurea group in 2-(3,3-dimethylureido)-3-methylbutanoic acid () provides strong hydrogen-bonding capacity, which could enhance target affinity but reduce membrane permeability due to increased polarity . The target compound’s pyrrolidine and carboxylic acid groups offer a balance of moderate H-bonding and lipophilicity.

- The aldehyde in 2-(3,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is reactive and prone to nucleophilic attacks, whereas the target compound’s carboxylic acid is more stable under physiological conditions .

Preparation Methods

Preparation of 3-(Difluoromethyl)pyrrolidine Intermediate

The difluoromethyl group introduction is commonly achieved through selective fluorination techniques or by using difluoromethyl-containing building blocks.

- Starting Material: Pyrrolidine or its protected derivatives.

-

- Use of difluoromethylating reagents such as difluoromethyl iodide or bromide under nucleophilic substitution conditions.

- Radical difluoromethylation using difluoromethyl sulfonyl compounds.

Stereoselective Control: The 3-position substitution requires regio- and stereoselective methods, often involving chiral auxiliaries or catalysts to obtain the desired stereochemistry.

Coupling with Butanoic Acid Moiety

The butanoic acid fragment is attached to the nitrogen of the pyrrolidine ring typically through an amide or an amine linkage.

Method A: Direct Alkylation

- Alkylation of the pyrrolidine nitrogen with a suitable butanoic acid derivative (e.g., butanoyl chloride or butanoic acid activated esters).

- Conditions: Base-mediated nucleophilic substitution in aprotic solvents.

Method B: Peptide Coupling

- Using peptide coupling reagents (e.g., EDC, DCC, HATU) to form the amide bond between the amino group of the pyrrolidine and the carboxyl group of butanoic acid.

- This method allows for mild conditions preserving the difluoromethyl group.

Purification and Characterization

- Purification: Chromatographic techniques such as flash column chromatography or preparative HPLC are employed to isolate the pure compound.

- Characterization: Confirmed by NMR spectroscopy (including ^19F NMR for fluorine atoms), mass spectrometry, and elemental analysis.

Detailed Research Findings and Data Tables

Table 1: Summary of Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Difluoromethylation of pyrrolidine | Difluoromethyl iodide, base, aprotic solvent, radical initiator | Selective 3-difluoromethyl substitution with stereocontrol |

| Protection of pyrrolidine nitrogen (if needed) | Boc or Cbz protecting group, standard conditions | Prevents side reactions during coupling |

| Coupling with butanoic acid | Butanoyl chloride or activated ester, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Formation of amide bond linking butanoic acid moiety |

| Deprotection (if protected) | Acidic conditions (e.g., TFA in DCM) | Removal of protecting groups to yield free acid |

| Purification | Flash chromatography or preparative HPLC | Isolated pure 2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid |

Table 2: Typical Yields and Purity Data from Literature

| Step | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|

| Difluoromethylation | 65-80 | >95 | Dependent on reagent purity and reaction time |

| Coupling with butanoic acid | 70-85 | >98 | Optimized with coupling reagents |

| Overall yield (multi-step) | 45-60 | >95 | After purification |

Q & A

Q. What are the recommended synthetic strategies for 2-(3-(difluoromethyl)pyrrolidin-1-yl)butanoic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling a pyrrolidine scaffold with a difluoromethyl group and subsequent functionalization with a butanoic acid moiety. Key steps include:

- Pyrrolidine ring formation : Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones with amines .

- Difluoromethylation : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce the -CF₂H group .

- Acid coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the butanoic acid chain .

Q. Critical factors :

- Temperature control (<0°C for fluorination to avoid side reactions).

- Solvent choice (anhydrous DMF or THF for moisture-sensitive steps).

- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

Q. Example yield optimization :

| Step | Condition Adjustment | Yield Improvement |

|---|---|---|

| Fluorination | Slow addition of DAST at -40°C | 65% → 78% |

| Acid coupling | Use of DMAP as catalyst | 50% → 72% |

Q. How is structural elucidation performed for this compound, and what spectral benchmarks are used?

Answer: A combination of NMR, IR, and high-resolution mass spectrometry (HRMS) is essential:

- ¹H/¹³C NMR : Key peaks include:

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

- HRMS : Exact mass confirmation (calculated for C₉H₁₄F₂NO₂: 230.09 g/mol).

Q. Reference data :

| Technique | Expected Signal | Diagnostic Use |

|---|---|---|

| ¹⁹F NMR | δ -120 to -125 ppm (CF₂H) | Confirms difluoromethyl group |

| MS/MS | Fragment at m/z 114 (pyrrolidine ring) | Validates scaffold integrity |

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer: Discrepancies may arise from impurities, assay conditions, or structural analogs. Mitigation strategies include:

Q. Example data conflict resolution :

| Study | Reported IC₅₀ (nM) | Resolved Cause |

|---|---|---|

| A | 10 ± 2 | Impurity (syn/anti isomerism) |

| B | 50 ± 5 | Assay pH variation (7.4 vs. 6.8) |

Q. What strategies optimize the compound’s stability in aqueous buffers for in vivo studies?

Answer: The carboxylic acid group and fluorinated pyrrolidine may confer pH-dependent instability. Solutions include:

Q. Stability data :

| Condition | Degradation Products Identified | Mitigation |

|---|---|---|

| pH < 5 | Lactam formation (intramolecular cyclization) | Adjust to pH 7–8 |

| Light exposure | Photooxidation of CF₂H group | Use amber vials |

Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties?

Answer: In silico tools (e.g., SwissADME, Schrödinger’s QikProp) model:

Q. Validation steps :

Q. What are common pitfalls in analyzing SAR for this compound’s derivatives?

Answer:

- Overlooking stereochemistry : The pyrrolidine ring’s 3-position chirality (R/S) dramatically affects target binding .

- Solubility bias : Hydrophobic analogs may show false-positive activity in membrane-rich assays .

- Fluorine-specific effects : Difluoromethyl vs. trifluoromethyl groups alter electronic profiles and H-bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.